2-(3-Hydroxy-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 35750-04-0), also known as 1-hydroxy-3-phthalimidopropan-2-one or Indobufen Impurity 82, is a highly specialized N-phthaloyl-protected alpha-hydroxyketone. In industrial and advanced laboratory settings, it serves two primary procurement functions: as a critical, stable intermediate for the synthesis of the highly unstable 3-amino-1-hydroxyacetone (a key precursor in Vitamin B6 biosynthesis studies), and as an essential analytical reference standard for the impurity profiling of the antiplatelet drug Indobufen [1]. Procuring this exact compound allows facilities to bypass hazardous, multi-step in-house syntheses involving explosive reagents, while providing a reliable synthon with orthogonal reactivity at the ketone and hydroxyl positions [2].
Substituting CAS 35750-04-0 with generic protected aminoketones or attempting to procure the fully deprotected 3-amino-1-hydroxyacetone directly is commercially and chemically unviable. The free amine, 3-amino-1-hydroxyacetone, is highly unstable and prone to rapid dimerization and degradation, making it unsuitable for long-term storage or standard procurement [1]. Furthermore, attempting to synthesize this specific phthalimido-protected framework in-house typically requires the Arndt-Eistert homologation of N-phthaloylglycyl chloride, forcing facilities to handle explosive and highly toxic diazomethane [2]. Finally, for pharmaceutical quality control, generic phthalimide derivatives cannot substitute for this exact compound, as regulatory compliance requires the precise retention time and exact mass (m/z 219.20) of Indobufen Impurity 82 to validate API lot release [3].
The de novo synthesis of the 3-amino-1-hydroxypropan-2-one skeleton from N-phthaloylglycine requires the formation of a diazo intermediate using diazomethane, followed by acid-catalyzed decomposition [1]. Procuring CAS 35750-04-0 directly eliminates the need to handle this explosive and highly toxic gas. By outsourcing the Arndt-Eistert homologation step, facilities achieve a 100% reduction in diazomethane-related safety risks and regulatory overhead during the scale-up of aminoketone synthons [2].
| Evidence Dimension | Hazardous reagent handling (Diazomethane) |
| Target Compound Data | 0% handling required (procured as stable intermediate) |
| Comparator Or Baseline | In-house synthesis from N-phthaloylglycine (requires stoichiometric diazomethane) |
| Quantified Difference | Eliminates 100% of explosive gas handling and subsequent acid-catalyzed diazo decomposition steps |
| Conditions | Laboratory or pilot-scale synthesis of 3-amino-1-hydroxypropan-2-one derivatives |
Procuring this exact compound allows process chemists to bypass severe safety bottlenecks and regulatory hurdles associated with explosive diazo chemistry.
When utilizing CAS 35750-04-0 to generate free 3-amino-1-hydroxyacetone, the choice of deprotection strategy is critical. Direct hydrolytic removal of the phthaloyl group is unsuccessful due to degradation of the alpha-hydroxyketone moiety. However, prior protection of the ketone (e.g., yielding 2-hydroxymethyl-2-phthalimidomethyl-1,3-dioxolane) followed by hydrazine treatment successfully liberates the amine, contributing to an overall 52% yield across the synthetic sequence [1].
| Evidence Dimension | Target amine recovery yield |
| Target Compound Data | Successful recovery (part of a 52% overall yield sequence) via dioxolane protection/hydrazine route |
| Comparator Or Baseline | Direct hydrolytic removal of the phthaloyl group (0% yield) |
| Quantified Difference | Direct hydrolysis yields 0% due to degradation, whereas the protected-ketone route enables successful isolation of the target amine |
| Conditions | Deprotection of 1-hydroxy-3-phthalimidopropan-2-one to yield 3-amino-1-hydroxyacetone |
Buyers must integrate this specific processability constraint—mandatory ketone protection prior to phthalimide cleavage—into their workflow to avoid total loss of the procured material.
In pharmaceutical manufacturing, CAS 35750-04-0 is designated as Indobufen Impurity 82. For API lot release, analytical methods must distinguish this specific degradation or byproduct from the active pharmaceutical ingredient (Indobufen, MW 295.33) and other related impurities. Utilizing the exact standard provides a precise exact mass (m/z 219.20) and unambiguous retention time, which cannot be inferred from generic phthalimide analogs [1].
| Evidence Dimension | Chromatographic and MS identification accuracy |
| Target Compound Data | Exact mass m/z 219.20 with compound-specific retention time calibration |
| Comparator Or Baseline | Generic phthalimide derivatives or crude API mixtures |
| Quantified Difference | Provides 100% structural and mass concordance for Impurity 82, preventing misidentification during system suitability testing |
| Conditions | HPLC/MS impurity profiling of Indobufen drug substance |
Procurement of the exact certified standard is a strict regulatory requirement for validating the purity and safety of Indobufen API batches.
For studies investigating the DXP-dependent Vitamin B6 biosynthesis pathway, researchers require contiguously labeled precursors. The synthetic framework of CAS 35750-04-0 is uniquely adaptable for generating intramolecularly contiguously 13C- or 15N-labeled samples. Alternative aliphatic starting materials lack the orthogonal protection necessary to maintain these contiguous labels through multi-step oxidations and aminations [1].
| Evidence Dimension | Contiguous intramolecular labeling viability |
| Target Compound Data | Supports 100% contiguous 13C/15N bond labeling |
| Comparator Or Baseline | Standard non-phthaloyl aliphatic aminoketone precursors |
| Quantified Difference | Enables the synthesis of contiguously labeled metabolic tracers that are structurally impossible to derive from generic unprotected aliphatic pools |
| Conditions | Preparation of bond-labeled 3-amino-1-hydroxyacetone for E. coli biosynthetic pathway analysis |
For advanced NMR-based metabolic flux studies, this compound's framework is essential for carrying contiguous isotopic labels into the final biological probe.
Because the free amine is highly unstable, researchers procure CAS 35750-04-0 as a stable, shelf-ready precursor. Following ketone protection and hydrazine-mediated deprotection, it yields 3-amino-1-hydroxyacetone, an essential substrate for investigating the DXP-dependent Vitamin B6 (pyridoxal 5'-phosphate) biosynthesis pathway in bacteria [1].
As Indobufen Impurity 82, this compound is strictly required in pharmaceutical quality control. It is used to calibrate HPLC-MS instruments, establish system suitability, and accurately quantify degradation products in the antiplatelet drug Indobufen, ensuring compliance with regulatory impurity thresholds [2].
The structural framework of this compound allows for the precise retention of contiguous 13C and 15N labels. It is utilized by structural biologists and analytical chemists to synthesize bond-labeled metabolic tracers required for advanced NMR investigations of bacterial metabolic flux [1].
In broader synthetic chemistry, this compound serves as a highly processable alpha-hydroxyketone synthon. The robust N-phthaloyl group survives various oxidative and reductive transformations at the hydroxyl and ketone positions, allowing chemists to build complex aliphatic chains before safely unmasking the primary amine [1].
Irritant